N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide
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Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an acenaphthylene moiety fused with a phenoxybenzamide group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the acylation of 1,2-dihydroacenaphthylene with 3-phenoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its antitumor properties, particularly in the treatment of various cancer cell lines.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: Similar in structure but contains a methanesulfonamide group instead of a phenoxybenzamide group.
N-[(1,2-dihydroacenaphthylen-5-yl)carbamothioyl]propanamide: Features a carbamothioyl group, offering different reactivity and applications.
N-(1,2-dihydroacenaphthylen-5-yl)-N’-[2-(ethanesulfonyl)ethyl]ethanediamide: Contains an ethanesulfonyl group, providing unique properties for industrial applications.
Uniqueness
N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide stands out due to its phenoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO2/c27-25(19-7-4-10-21(16-19)28-20-8-2-1-3-9-20)26-23-15-14-18-13-12-17-6-5-11-22(23)24(17)18/h1-11,14-16H,12-13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTVJXIHKBEKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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